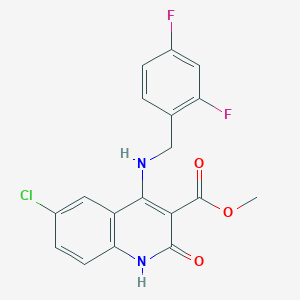

6-Cloro-4-((2,4-difluorobencil)amino)-2-oxo-1,2-dihidroquinolina-3-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H13ClF2N2O3 and its molecular weight is 378.76. The purity is usually 95%.

BenchChem offers high-quality Methyl 6-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

Descripción general: La reacción de acoplamiento de Suzuki–Miyaura (SM) es un método potente para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de dos fragmentos diferentes, facilitado por un catalizador de paladio. La reacción se aplica ampliamente debido a sus condiciones suaves y tolerancia a los grupos funcionales .

Función del 6-Cloro-4-((2,4-difluorobencil)amino)-2-oxo-1,2-dihidroquinolina-3-carboxilato de metilo: Este compuesto puede servir como reactivo organoboro en el acoplamiento SM. Su átomo de boro participa en la transmetalación, transfiriendo grupos orgánicos nucleófilos al paladio. Así es como funciona:

- Piridinas fluoradas: Las piridinas sustituidas con flúor son bloques de construcción valiosos en el descubrimiento de fármacos y la ciencia de materiales. Este compuesto podría ser un precursor para tales piridinas .

Otras aplicaciones potenciales

Si bien los campos anteriores cubren las aplicaciones principales, puede haber usos adicionales para este compuesto. La investigación adicional podría revelar su potencial en campos como la catálisis, la química de polímeros y más.

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selección de reactivos de boro para el acoplamiento de Suzuki–Miyaura. Chemical Society Reviews, 43, 412-443. Leer más En una clase de análogos de ADN, el flúor reemplaza los carbonilos y el metilo reemplaza los grupos amino exocíclicos en el heterociclo de la base nucleica, produciendo un isóstero hidrófobo del nucleósido natural con la forma molecular deseada. (Fuente: SpringerLink) Leer más

Propiedades

IUPAC Name |

methyl 6-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)15-16(22-8-9-2-4-11(20)7-13(9)21)12-6-10(19)3-5-14(12)23-17(15)24/h2-7H,8H2,1H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJUUOPRKOVZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.